molecular formula C11H11ClF3NO4S B3573956 methyl 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate

methyl 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate

Cat. No.: B3573956
M. Wt: 345.72 g/mol
InChI Key: BAVJJFKXCAABHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (a ring of 6 carbon atoms), a methylsulfonyl group (-SO2CH3), and a glycinate group (NH2CH2COO-). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reaction . The chloro group could be introduced using a chlorination reaction . The methylsulfonyl group could be introduced using a sulfonation reaction . The glycinate group could be introduced using a reaction with glycine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl, chloro, and methylsulfonyl groups are all electron-withdrawing, which would affect the electron distribution in the molecule and its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the trifluoromethyl group could undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The chloro group could also undergo nucleophilic substitution reactions . The methylsulfonyl group could undergo reactions typical of sulfones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound polar and affect its solubility in different solvents . The presence of the glycinate group could make the compound acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, if this compound were a drug, it could interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is volatile, it could pose an inhalation hazard . If it is reactive, it could pose a reactivity hazard .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science . Additionally, research could be conducted to develop more efficient methods for synthesizing this compound .

Properties

IUPAC Name

methyl 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVJJFKXCAABHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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